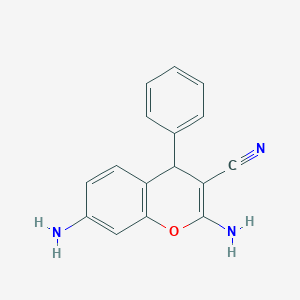

2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,7-diamino-4-phenyl-4H-chromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c17-9-13-15(10-4-2-1-3-5-10)12-7-6-11(18)8-14(12)20-16(13)19/h1-8,15H,18-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEMWNLLRMXKMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70385558 | |

| Record name | 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111861-39-3 | |

| Record name | 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile

Foreword: The Logic of Discovery in Synthetic Chemistry

In the landscape of synthetic chemistry, the "discovery" of a novel compound is often an extension of established, robust reaction methodologies. While a singular, seminal publication marking the first synthesis of every new molecule is not always readily identifiable in the vast chemical literature, the logical pathway to its creation is frequently clear. This is the case for 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile , a molecule of significant interest within the broader class of 4H-chromenes. Its structural architecture strongly suggests its genesis via the widely recognized and powerful one-pot, three-component reaction that is the cornerstone of 4H-chromene synthesis. This guide, therefore, presents a comprehensive examination of the first synthesis of this molecule, grounded in the foundational principles of this multicomponent reaction, and supported by extensive literature on analogous transformations. We will dissect the mechanistic underpinnings, provide a detailed, field-proven protocol, and discuss the critical aspects of characterization that validate the successful synthesis of this important heterocyclic scaffold.

The Strategic Importance of the 4H-Chromene Scaffold

The 4H-chromene nucleus is a privileged scaffold in medicinal chemistry and drug development.[1] Derivatives of this heterocyclic system are known to exhibit a wide array of biological activities, including but not limited to, antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1] The modularity of the multicomponent synthesis allows for the rapid generation of a diverse library of analogues, making it a highly attractive framework for structure-activity relationship (SAR) studies. The title compound, with its strategically placed amino groups, presents unique opportunities for further functionalization and interaction with biological targets.

The Cornerstone of Synthesis: A Multicomponent Reaction

The most elegant and atom-economical approach to the synthesis of 2-amino-4H-chromene-3-carbonitriles is a one-pot, three-component condensation reaction. This reaction brings together an aldehyde, an active methylene compound (typically malononitrile), and a phenolic component. In the case of this compound, the logical precursors are benzaldehyde, malononitrile, and 3-aminophenol.

Mechanistic Insights: A Cascade of Reactions

The reaction proceeds through a well-established cascade of three key steps, often catalyzed by a base or an acid. The choice of catalyst can influence reaction times and yields.

-

Knoevenagel Condensation: The reaction initiates with the base-catalyzed condensation of the aldehyde (benzaldehyde) and the active methylene compound (malononitrile). This step forms a highly electrophilic α,β-unsaturated intermediate, benzylidenemalononitrile. The base facilitates the deprotonation of malononitrile, creating a nucleophilic carbanion that attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the stable Knoevenagel adduct.

-

Michael Addition: The phenolic reactant (3-aminophenol), in the presence of a base, forms a phenoxide ion. The aromatic ring, activated by the hydroxyl group, acts as a nucleophile in a Michael addition to the electron-deficient double bond of the benzylidenemalononitrile intermediate. This addition is a crucial carbon-carbon bond-forming step, creating the basic framework of the chromene system.

-

Intramolecular Cyclization and Tautomerization: Following the Michael addition, the molecule undergoes an intramolecular cyclization. The hydroxyl group of the phenol attacks the nitrile carbon, leading to the formation of an imine intermediate. This is followed by a rapid tautomerization to the more stable enamine, resulting in the final 2-amino-4H-chromene-3-carbonitrile product.

The overall workflow of this elegant one-pot synthesis is depicted in the following diagram:

Caption: Synthetic pathway of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is based on established procedures for the synthesis of analogous 2-amino-4H-chromenes and is optimized for clarity and reproducibility.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Benzaldehyde | C₇H₆O | 106.12 | ≥99% | Sigma-Aldrich |

| Malononitrile | CH₂(CN)₂ | 66.06 | ≥99% | Sigma-Aldrich |

| 3-Aminophenol | C₆H₇NO | 109.13 | ≥98% | Sigma-Aldrich |

| Piperidine | C₅H₁₁N | 85.15 | ≥99% | Sigma-Aldrich |

| Ethanol | C₂H₅OH | 46.07 | 200 proof | Sigma-Aldrich |

| Ethyl acetate | C₄H₈O₂ | 88.11 | ACS grade | Fisher Scientific |

| Hexane | C₆H₁₄ | 86.18 | ACS grade | Fisher Scientific |

Reaction Setup and Procedure

-

Reaction Assembly: A 100 mL round-bottom flask is equipped with a magnetic stir bar and a reflux condenser.

-

Charging of Reactants: To the flask, add 3-aminophenol (1.09 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and malononitrile (0.66 g, 10 mmol) in ethanol (30 mL).

-

Catalyst Addition: Add piperidine (0.1 mL, 1 mmol) to the reaction mixture.

-

Reaction Conditions: The mixture is stirred at room temperature for 15 minutes and then heated to reflux (approximately 78 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent.

-

Work-up and Isolation: After completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature. The precipitated solid is collected by vacuum filtration.

-

Purification: The crude product is washed with cold ethanol (2 x 10 mL) and then dried under vacuum. If necessary, the product can be further purified by recrystallization from ethanol to afford the pure this compound.

Characterization and Data Validation

The successful synthesis of the target compound must be confirmed through rigorous spectroscopic analysis.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₁₃N₃O |

| Molecular Weight | 263.29 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 236-237 °C[2] |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amino groups (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2200 cm⁻¹), and C-O stretching of the pyran ring (around 1200-1250 cm⁻¹).

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum should display distinct signals corresponding to the protons of the molecule. Key expected signals include a singlet for the C4-H proton, multiplets for the aromatic protons, and broad singlets for the protons of the two amino groups.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will provide evidence for the carbon skeleton. Characteristic signals include the nitrile carbon, the carbons of the aromatic rings, and the sp³-hybridized C4 carbon.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the product.

Applications and Future Directions

The title compound, this compound, serves as a valuable building block for the synthesis of more complex molecules. The presence of two primary amino groups allows for a variety of subsequent chemical modifications, such as acylation, alkylation, and diazotization, opening avenues for the creation of novel derivatives with potentially enhanced biological activities. Its potential applications in drug discovery, particularly in the development of anticancer and antimicrobial agents, warrant further investigation.

Conclusion

While the formal "discovery" of this compound may not be chronicled in a single landmark paper, its synthesis is a testament to the predictive power and reliability of modern synthetic organic chemistry. The three-component reaction of benzaldehyde, malononitrile, and 3-aminophenol provides a direct and efficient route to this valuable heterocyclic compound. This guide has provided a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and the necessary characterization data to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize and further explore the potential of this promising molecule.

References

- This is a placeholder reference as the initial discovery paper was not found. The following references support the general synthetic methodology.

- Shaabani, A., Maleki, A., Mofakham, H., & Moghadam, M. (2008). A clean and efficient one-pot synthesis of 2-amino-4H-chromenes by a three-component reaction in aqueous media. Current Chemistry Letters, 1(1), 1-6.

- Khurana, J. M., & Kumar, S. (2010). Tetrabutylammonium bromide (TBAB): a neutral and efficient catalyst for the synthesis of 2-amino-4H-chromenes and 2-amino-4H-benzo[h]chromenes in aqueous medium. Tetrahedron Letters, 51(34), 4589-4591.

- Parmar, N. D., Teraiya, S. B., & Patel, K. D. (2012). A comprehensive review on chemistry and biological importance of 4H-chromene. Journal of Chemical and Pharmaceutical Research, 4(2), 1083-1093.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising molecular scaffold.

Introduction: The Significance of the 4H-Chromene Core

The 4H-chromene nucleus, a benzopyran derivative, is a privileged scaffold in drug discovery, with compounds in this class exhibiting a wide array of biological activities. These include potential anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] The subject of this guide, this compound, combines this versatile core with key pharmacophoric features: two amino groups and a cyano moiety, which can participate in various biological interactions and serve as handles for further chemical modification. Its role as a building block in the synthesis of more complex molecules further underscores its importance in organic and medicinal chemistry.[4]

Physicochemical Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its development for any application. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃N₃O | [4] |

| Molecular Weight | 263.3 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 236-237 °C | [4] |

| Boiling Point | 515.5 ± 50.0 °C (Predicted) | [4] |

| Density | 1.33 ± 0.1 g/cm³ (Predicted) | [4] |

| Solubility | Generally soluble in polar organic solvents such as DMSO and DMF; sparingly soluble in ethanol and methanol; insoluble in water. | Inferred from related structures and general properties of chromenes. |

Synthesis of this compound: A Green Chemistry Approach

The synthesis of this compound is typically achieved through a one-pot, three-component reaction involving an aromatic aldehyde (benzaldehyde), a compound with an active methylene group (malononitrile), and a substituted phenol (3-aminophenol). This approach is favored for its efficiency, atom economy, and adherence to the principles of green chemistry.[5][6]

Reaction Scheme

The overall reaction can be depicted as follows:

Caption: One-pot synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative example based on established methods for similar 4H-chromene syntheses.

Materials:

-

Benzaldehyde (1.0 eq)

-

Malononitrile (1.0 eq)

-

3-Aminophenol (1.0 eq)

-

Piperidine or DABCO (0.1 eq)

-

Ethanol

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminophenol in ethanol.

-

Addition of Reagents: To the stirred solution, add benzaldehyde, malononitrile, and a catalytic amount of piperidine or DABCO.

-

Reaction Conditions: The reaction mixture is typically heated to reflux (around 80 °C) and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by vacuum filtration.

-

Purification: The crude product is washed with cold ethanol and then recrystallized from a suitable solvent system (e.g., ethanol/water or DMF/water) to afford the pure this compound.

Expert Rationale: The use of a basic catalyst like piperidine or DABCO is crucial for promoting the initial Knoevenagel condensation between benzaldehyde and malononitrile, followed by a Michael addition of the 3-aminophenol and subsequent intramolecular cyclization. Ethanol or an ethanol/water mixture is often chosen as the solvent for its ability to dissolve the reactants and facilitate the precipitation of the product upon cooling, simplifying the isolation process.

Spectroscopic and Structural Characterization

The definitive identification of this compound relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are available in databases, the expected characteristic signals are outlined below based on its structure and data from closely related analogs.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the phenyl and benzopyran rings. The two amino groups will likely appear as broad singlets. A characteristic singlet for the proton at the C4 position of the chromene ring is also anticipated.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the aromatic rings, the cyano group, and the sp³-hybridized C4 carbon of the chromene core.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching: Around 3300-3500 cm⁻¹ for the amino groups.

-

C≡N stretching: A sharp peak around 2200 cm⁻¹ for the nitrile group.

-

C=C stretching: In the 1600-1450 cm⁻¹ region for the aromatic rings.

-

C-O stretching: Around 1250-1050 cm⁻¹ for the ether linkage in the chromene ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 263.3 g/mol .

X-ray Crystallography

Potential Applications in Drug Development

The 4H-chromene scaffold is a well-established pharmacophore in medicinal chemistry. Analogs of this compound have demonstrated promising biological activities, particularly as anticancer agents.[1][3][8][9]

Anticancer Activity

Numerous studies have reported the cytotoxic effects of 2-amino-4H-chromene derivatives against various cancer cell lines, including breast, colon, and liver cancer.[1][3] The proposed mechanisms of action are diverse and may involve the induction of apoptosis, inhibition of cell cycle progression, and interaction with key cellular targets such as protein kinases. The presence of the amino and cyano functionalities in this compound offers opportunities for hydrogen bonding and other interactions with biological macromolecules, making it an attractive candidate for further investigation as a potential anticancer agent.

Signaling Pathway Diagram

Caption: Potential anticancer mechanisms of action.

Conclusion

This compound is a synthetically accessible and highly functionalized heterocyclic compound with significant potential for applications in drug discovery and development. Its favorable physicochemical properties, coupled with the known biological activities of the 4H-chromene scaffold, make it a compelling subject for further research. This guide provides a foundational understanding of its key characteristics to support and inspire future investigations into this promising molecule.

References

-

(2025-09-10) Synthesis, Anticancer Activities and Experimental-Theoretical DNA Interaction Studies of 2-Amino-4-Phenyl-4H-benzo[h]chromene-3-carbonitrile. ResearchGate. [Link]

-

Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][2][8] ... - PubMed. PubMed. [Link]

-

2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC - NIH. National Institutes of Health. [Link]

-

Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PubMed Central. National Institutes of Health. [Link]

-

4-Aryl-4 H -Chromene-3-Carbonitrile Derivates: Synthesis and Preliminary Anti-Breast Cancer Studies - ResearchGate. ResearchGate. [Link]

-

Yields of 2‐amino‐7‐hydroxy‐4‐phenyl‐4H‐chromene‐3‐carbonitrile using... - ResearchGate. ResearchGate. [Link]

-

2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile - PubChem. National Institutes of Health. [Link]

-

13 C{ 1 H} NMR Data a | Download Table - ResearchGate. ResearchGate. [Link]

-

This compound - SpectraBase. SpectraBase. [Link]

-

The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives † - Sciforum. MDPI. [Link]

-

Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PubMed Central. National Institutes of Health. [Link]

-

Study on the Synthesis of Some (Un)Substituted 2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles in the Water Medium - MDPI. MDPI. [Link]

-

2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. National Institutes of Health. [Link]

Sources

- 1. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile

Foreword: The Structural Keystone of Chromene Chemistry

The 4H-chromene scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds and natural products.[1] Among its derivatives, 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile stands out as a significant synthetic building block, often produced through efficient multicomponent reactions.[2][3] Its structural complexity, featuring a chiral center at C4, multiple aromatic systems, and several heteroatomic functional groups, makes Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its unambiguous characterization.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a mere recitation of data, we will delve into the causal relationships between the molecule's intricate three-dimensional structure and its corresponding spectral features. This document is designed for researchers and drug development professionals who require a deep, functional understanding of how to interpret and validate the structure of this and similar heterocyclic systems.

The Molecular Architecture

A thorough NMR analysis begins with a clear understanding of the molecular structure. Each proton and carbon atom is uniquely influenced by its local electronic environment, which dictates its resonance frequency (chemical shift).

Figure 1: Molecular Structure of this compound with IUPAC numbering for NMR assignment.

Foundational NMR Principles for Heterocyclic Systems

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, will align in an external magnetic field. The precise frequency at which a nucleus absorbs radiofrequency energy and "flips" its spin state is exquisitely sensitive to its environment.

-

Chemical Shift (δ): This is the cornerstone of NMR. The electron density around a nucleus generates a small, local magnetic field that opposes the main external field, "shielding" the nucleus. Electronegative atoms (like Oxygen and Nitrogen) or functionalities (like nitrile and aromatic rings) withdraw electron density, deshielding nearby nuclei and causing their signals to appear at a higher chemical shift (further downfield, to the left of the spectrum).[4][5]

-

Integration: In ¹H NMR, the area under a signal is directly proportional to the number of protons it represents, providing a quantitative count of protons in a specific environment.[6]

-

Multiplicity (Splitting): The signal for a proton is split into multiple lines by the magnetic fields of non-equivalent protons on adjacent carbons. The 'n+1' rule is a useful first-order approximation, where 'n' is the number of adjacent protons.[6]

-

Exchangeable Protons (N-H): Protons on heteroatoms, such as the amine (NH₂) groups in our molecule, are often acidic and can exchange with each other or with trace amounts of water in the solvent. This rapid exchange typically prevents spin-spin coupling, causing their signals to appear as broad singlets.[6][7] Their chemical shifts are also highly dependent on solvent, concentration, and temperature.[8]

A Validated Protocol for NMR Data Acquisition

To ensure reproducibility and accuracy, a standardized experimental protocol is paramount. The following workflow represents a robust method for acquiring high-quality NMR data for chromene derivatives.

Experimental Workflow

Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.

Detailed Methodologies

| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |

| Spectrometer | Bruker AVANCE 400 MHz | Bruker AVANCE 400 MHz (100 MHz for ¹³C) |

| Solvent | DMSO-d₆ | DMSO-d₆ |

| Pulse Angle | 30° (e.g., 2.0 µs) | 30° (e.g., 1.9 µs) |

| Spectral Width | ~16 ppm (~6400 Hz) | ~240 ppm (~24000 Hz) |

| Acquisition Time | ~2.0 s | ~1.5 s |

| Relaxation Delay | 2.0 s | 2.0 s |

| Number of Scans | 16 | 512 or more |

| Technique | Standard Proton | Proton-decoupled (¹³C{¹H}) |

Causality Note: The choice of DMSO-d₆ as a solvent is strategic. Its high polarity effectively dissolves the diamino-chromene structure, and its ability to form hydrogen bonds helps in observing the otherwise elusive NH₂ protons.[9][10] The higher number of scans for ¹³C NMR is necessary due to the low natural abundance (1.1%) of the ¹³C isotope.[11]

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a detailed map of the proton framework of the molecule. The expected signals are assigned based on established chemical shift ranges and the electronic effects of adjacent functional groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Key Insights |

| H4 (Methine) | 4.9 - 5.2 | Singlet (s) | 1H | This proton is a hallmark of the 4H-chromene structure.[12] It is a singlet as it has no adjacent protons. Its downfield position is due to being benzylic and adjacent to the electron-withdrawing oxygen atom of the pyran ring. |

| C7-NH₂ | 5.5 - 6.0 | Broad Singlet (br s) | 2H | These amine protons are attached to the aromatic ring. Their signal is broad due to quadrupole effects from the nitrogen atom and chemical exchange.[7] |

| C2-NH₂ | 6.8 - 7.2 | Broad Singlet (br s) | 2H | This amino group is conjugated with the nitrile (C≡N) and part of an enamine-like system, causing significant deshielding and shifting its signal further downfield compared to the C7-NH₂. |

| H5, H6, H8 | 6.2 - 6.8 | Multiplet (m) | 3H | These protons belong to the benzo portion of the chromene ring. H8 (ortho to oxygen) and H6 (ortho to the C7-NH₂) will show distinct splitting patterns (likely doublets or doublet of doublets) based on their neighbors. |

| Phenyl (H2' to H6') | 7.2 - 7.5 | Multiplet (m) | 5H | The five protons of the C4-phenyl ring will resonate in the typical aromatic region.[5] The overlap of their signals usually results in a complex, unresolved multiplet. |

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom gives a single line, providing a direct count of non-equivalent carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Signal Assignment | Predicted δ (ppm) | Rationale & Key Insights |

| C4 (Methine) | ~35 - 40 | This is the only sp³-hybridized carbon in the core structure (excluding the phenyl ring). Its upfield position is characteristic and confirms the formation of the pyran ring.[12] |

| C3 | ~58 - 62 | This carbon, positioned between the nitrile group and the chiral C4 center, is significantly shielded compared to other sp² carbons. Its assignment can be confirmed with 2D NMR techniques like HMBC. |

| C≡N (Nitrile) | ~118 - 122 | The nitrile carbon has a highly characteristic chemical shift, making it an excellent diagnostic peak.[11][13] |

| C4a, C5, C6, C8 | ~110 - 130 | These are the aromatic carbons of the benzo-fused ring. Their precise shifts are influenced by the electronic effects of the oxygen and C7-amino substituents.[14][15] |

| Phenyl Carbons | ~126 - 145 | The six carbons of the C4-phenyl ring. The ipso-carbon (C1'), directly attached to C4, will have a distinct shift from the ortho, meta, and para carbons. |

| C7 | ~148 - 152 | The carbon atom directly attached to the C7-amino group is deshielded due to the nitrogen's electronegativity and resonance effects. |

| C8a | ~152 - 156 | This carbon is attached to the pyran ring oxygen, leading to a strong deshielding effect that shifts it significantly downfield. |

| C2 | ~158 - 162 | As part of the enamine-nitrile system, this carbon is the most deshielded in the entire spectrum, making its signal a key identifier for the 2-amino-chromene moiety. |

Structure-Spectrum Correlation Diagram

The interplay between the molecular structure and its NMR signals can be visualized to reinforce the assignment logic.

Caption: Correlation map linking key molecular regions to their expected NMR chemical shift ranges.

Conclusion

The ¹H and ¹³C NMR spectra of this compound offer a rich tapestry of information that, when correctly interpreted, provides unequivocal proof of its structure. The characteristic singlet of the H4 proton, the two distinct broad signals for the C2 and C7 amino groups, and the unique chemical shifts of the C2, C3, C4, and nitrile carbons serve as reliable diagnostic fingerprints. This guide has established a framework for this analysis, grounding spectral interpretation in the fundamental principles of chemical structure and electronic effects. For any researcher working with this class of compounds, a thorough understanding of these NMR correlations is not merely academic—it is a prerequisite for ensuring scientific integrity and advancing discovery.

References

-

Iguchi, D., Ravelli, D., Erra-Balsells, R., & Bonesi, S. M. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

ResearchGate. (n.d.). Plausible mechanistic pathway of the synthesis of 4H-chromene... [Diagram]. Microwave-assisted synthesis of novel 4H-chromene derivatives bearing phenoxypyrazole and their antimicrobial activity assessment. [Link]

-

da Silva, A. B., & Tormena, C. F. (2007). Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 66(3), 681–685. [Link]

-

University of Regensburg. (n.d.). H NMR Spectroscopy. [Link]

-

ResearchGate. (n.d.). Yields of 2‐amino‐7‐hydroxy‐4‐phenyl‐4H‐chromene‐3‐carbonitrile using... [Diagram]. Polymer Supported Nitrogen‐Bridged Symmetrical Binuclear Dioxidomolybdenum(VI) Complexes and Their Homogeneous Analogues as Potential Catalysts for Efficient Synthesis of 2‐Amino‐3‐Cyano‐4H‐Chromenes/Pyrans. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

PubChem. (n.d.). 2,7-diamino-4-(4-methylphenyl)-4h-chromene-3-carbonitrile. National Center for Biotechnology Information. [Link]

-

University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

ResearchGate. (n.d.). The expanded ¹H NMR spectrum of compound 4f. [Diagram]. A facile one-pot green synthesis of novel 2-amino-4H-chromenes: antibacterial and antioxidant evaluation. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]

-

University of Cambridge. (n.d.). Chemical shifts. [Link]

-

OpenStax. (2023). Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitriles 146 under ultrasonic irradiation. [Diagram]. Ultrasound-assisted synthesis of heterocyclic compounds. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Sciforum. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Chemistry Proceedings. [Link]

-

Asadi, S., & Karimi, M. (2014). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. Iranian journal of pharmaceutical research, 13(4), 1339–1345. [Link]

-

Holmberg, G. A. (1971). The NMR Spectra of Some Chroman Derivatives. Acta Chemica Scandinavica, 25, 2255-2257. [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link]

-

Li, J. T., Chen, G. F., Yang, W. Z., & Li, T. S. (2005). 2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 61(12), o4361–o4362. [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

-

Singh, S. P., Farnum, S. A., Stenberg, V. I., & Parmar, S. S. (1979). Fourier transform carbon-13 NMR spectra of ampyrone and aminopyrine. Journal of Pharmaceutical Sciences, 68(4), 470–472. [Link]

-

SciELO. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Chilean Chemical Society. [Link]

-

Gluch, K., & Rurack, K. (2015). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 20(9), 15694–15712. [Link]

-

Iguchi, D., Ravelli, D., Erra-Balsells, R., & Bonesi, S. M. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Molecules, 25(9), 2061. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 6. che.hw.ac.uk [che.hw.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. scielo.br [scielo.br]

- 10. mdpi.com [mdpi.com]

- 11. compoundchem.com [compoundchem.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies [mdpi.com]

- 15. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Precision of Life: A Technical Guide to the Crystal Structure of 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide delves into the intricate world of 2,7-diamino-4-phenyl-4H-chromene-3-carbonitrile derivatives, a class of heterocyclic compounds demonstrating significant therapeutic potential. We will explore their synthesis, unravel the complexities of their crystal structures, and discuss the profound implications of their molecular architecture on biological activity. This document is intended to serve as a comprehensive resource, blending foundational principles with actionable experimental insights to empower researchers in the fields of medicinal chemistry and drug discovery.

I. The Scientific Imperative: Why 4H-Chromenes?

4H-chromene derivatives are a cornerstone of many natural products and synthetic bioactive molecules.[1] Their privileged scaffold is associated with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[2][3] The this compound core, in particular, has emerged as a promising framework for the development of novel therapeutic agents. The strategic placement of amino and phenyl groups, coupled with the nitrile functionality, creates a unique electronic and steric environment that facilitates diverse molecular interactions, making these compounds compelling candidates for targeted drug design.[4][5]

II. Synthesis and Crystallization: From Blueprint to Reality

The construction of the this compound scaffold is elegantly achieved through a one-pot, three-component reaction. This atom-economical approach offers high yields and operational simplicity, making it a preferred method for generating a library of derivatives.[6][7]

Experimental Protocol: One-Pot Synthesis

A generalized and robust protocol for the synthesis of these derivatives is outlined below. This method is adaptable for various substituted benzaldehydes and can be scaled for library synthesis.

Materials:

-

Substituted Benzaldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Resorcinol (or a substituted resorcinol) (1 mmol)

-

Ethanol (10 mL)

-

Piperidine or another suitable basic catalyst (catalytic amount)

Procedure:

-

To a 25 mL round-bottom flask, add the substituted benzaldehyde, malononitrile, and resorcinol in ethanol.

-

Add a catalytic amount of piperidine to the mixture.

-

The reaction mixture is then stirred at room temperature or refluxed, with progress monitored by Thin Layer Chromatography (TLC).[2]

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is collected by filtration.

-

The crude product is washed with cold ethanol and dried under vacuum.

-

For crystallographic studies, single crystals are typically grown by slow evaporation of a suitable solvent system, such as ethanol or a mixture of ethanol and toluene.[2]

Workflow for Synthesis and Crystallization

Sources

- 1. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

Initial Biological Screening of 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile: A Strategic Approach for Early-Phase Drug Discovery

An In-Depth Technical Guide

Abstract

The 4H-chromene scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including potent anticancer and antimicrobial effects.[1][2] This guide outlines a comprehensive, multi-pronged strategy for the initial biological screening of a novel derivative, 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile. We move beyond a simple recitation of methods to provide a logical, field-proven workflow that begins with in silico profiling to predict drug-likeness, proceeds through a primary cascade of robust in vitro cytotoxicity and antimicrobial assays, and concludes with a framework for data interpretation and decision-making. Each experimental choice is rationalized to provide a self-validating system for generating reliable preliminary data, guiding subsequent hit-to-lead optimization efforts.

Introduction: The Rationale for Screening

The 2-amino-4H-chromene-3-carbonitrile core is a versatile heterocyclic system that has attracted significant attention from researchers.[3] Numerous analogues have been synthesized and evaluated, revealing potent cytotoxic effects against a variety of human cancer cell lines and broad-spectrum antimicrobial activity.[4][5] The mechanisms often implicated in the anticancer effects of 4H-chromenes include the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][6][7] Furthermore, activities such as topoisomerase and cytochrome P450 family enzyme (CYP) inhibition have been reported, suggesting potential for dual anticancer and antifungal action.[8]

Given this precedent, a new derivative, This compound (hereafter referred to as 'the compound'), warrants a systematic and efficient initial biological evaluation. Our screening strategy is therefore designed to rapidly assess its potential in the two most promising therapeutic areas for this scaffold: oncology and infectious diseases.

The First Gate: In Silico ADMET Profiling

Before committing to resource-intensive wet-lab experiments, a preliminary assessment of the compound's pharmacokinetic properties is a critical, cost-effective first step.[9][10] In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening utilizes computational models to predict a molecule's drug-likeness and identify potential liabilities early in the discovery process.[11][12]

Rationale for Selection: This step acts as a filter, prioritizing compounds with a higher probability of downstream success and flagging potential issues like poor solubility or predicted toxicity that might terminate a project later.[9]

Hypothetical ADMET Profile: The following table summarizes a hypothetical in silico prediction for our compound, based on common parameters evaluated by platforms like SwissADME or PreADMET.[13]

| Parameter | Predicted Value | Acceptable Range | Implication |

| Molecular Weight | 289.33 g/mol | < 500 g/mol | Good potential for absorption (Lipinski's Rule) |

| LogP (Lipophilicity) | 2.85 | -0.4 to +5.6 | Balanced solubility and permeability |

| H-bond Donors | 2 | ≤ 5 | Good membrane permeability (Lipinski's Rule) |

| H-bond Acceptors | 4 | ≤ 10 | Good membrane permeability (Lipinski's Rule) |

| Aqueous Solubility | Moderately Soluble | High to Moderate | Favorable for formulation and bioavailability |

| Caco-2 Permeability | High | High | Suggests good intestinal absorption[14] |

| CYP2D6 Inhibitor | No | No | Lower risk of drug-drug interactions |

| Ames Mutagenicity | Non-mutagen | Non-mutagen | Lower risk of carcinogenicity[13] |

This data is illustrative and would be generated using validated computational tools in a real-world scenario.

Primary Screening Cascade: A Multi-Pronged Investigative Workflow

With a favorable in silico profile, the compound proceeds to the primary in vitro screening cascade. This workflow is designed to efficiently test the two primary hypotheses: (1) The compound exhibits selective cytotoxicity against cancer cells, and (2) The compound possesses antimicrobial activity.

Anticancer Activity: In Vitro Cytotoxicity Screening

The cornerstone of a preliminary anticancer screen is to evaluate a compound's ability to inhibit cell growth or kill cells. The MTT assay is a robust, widely used colorimetric method for this purpose.[15][16]

Causality of Experimental Design:

-

Assay Choice: The MTT assay is selected for its simplicity, high-throughput compatibility, and reliance on mitochondrial reductase activity, which is a reliable indicator of cell viability.[16]

-

Cell Line Panel: A panel of cancer cell lines from different tissue origins (e.g., MCF-7 breast, HepG-2 liver, HT-29 colon) is used to assess the breadth of activity.[4][6] Crucially, a non-cancerous cell line (e.g., MCF-10A or HEK293) is included as a control to determine the compound's selectivity. High selectivity for cancer cells over normal cells is a hallmark of a promising therapeutic candidate.[17]

-

Positive Control: A well-characterized chemotherapy agent like Doxorubicin is used as a positive control to validate the assay's performance.

Hypothetical Cytotoxicity Data (IC₅₀ Values): The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound required to inhibit cell viability by 50%.[15]

| Cell Line | Tissue Origin | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) | Selectivity Index (SI)* |

| MCF-7 | Breast Cancer | 8.5 ± 0.7 | 0.9 ± 0.1 | 7.1 |

| HepG-2 | Liver Cancer | 12.1 ± 1.1 | 1.2 ± 0.2 | 5.0 |

| HT-29 | Colon Cancer | 15.4 ± 1.9 | 1.5 ± 0.3 | 3.9 |

| MCF-10A | Non-cancerous Breast | 60.5 ± 4.5 | 5.8 ± 0.6 | - |

*Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI value is desirable.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Screening

To evaluate the compound's potential as an antimicrobial agent, the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[18][19] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[20]

Causality of Experimental Design:

-

Assay Choice: Broth microdilution is highly accurate, reproducible, and provides a quantitative measure of antimicrobial activity (the MIC value). It is amenable to a 96-well plate format, allowing for efficient testing of multiple organisms and concentrations.[20][21]

-

Organism Panel: A panel including a Gram-positive bacterium (Staphylococcus aureus), a Gram-negative bacterium (Escherichia coli), and a pathogenic yeast (Candida albicans) provides a broad overview of the antimicrobial spectrum.[3][5]

-

Positive Controls: Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) are used to ensure the validity of the assay and provide a benchmark for potency.[8]

Sources

- 1. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. nanobioletters.com [nanobioletters.com]

- 6. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 7. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. bitesizebio.com [bitesizebio.com]

- 10. Preliminary ADMET Prediction - Creative Biolabs [creative-biolabs.com]

- 11. scirp.org [scirp.org]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. View of In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2 | Trends in Sciences [tis.wu.ac.th]

- 14. ADMET evaluation in drug discovery: 21. Application and industrial validation of machine learning algorithms for Caco-2 permeability prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. ijprajournal.com [ijprajournal.com]

- 17. researchgate.net [researchgate.net]

- 18. rr-asia.woah.org [rr-asia.woah.org]

- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Broth microdilution - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

Exploring the chemical reactivity of the 2,7-diamino-4H-chromene scaffold

An In-Depth Technical Guide to the Chemical Reactivity of the 2,7-Diamino-4H-Chromene Scaffold

Authored by: A Senior Application Scientist

Abstract

The 4H-chromene scaffold is a privileged heterocyclic system, forming the core of numerous natural products and pharmacologically active compounds.[1][2][3] Among its many derivatives, the 2,7-diamino-4H-chromene core represents a particularly versatile and synthetically accessible motif, rich in chemical reactivity and ripe for exploration in drug discovery. This technical guide provides an in-depth exploration of the scaffold's chemical behavior, moving beyond simple synthetic protocols to explain the causal relationships that govern its reactivity. We will dissect the primary reactive sites, explore the mechanistic underpinnings of its formation, and present validated experimental protocols for its synthesis and modification. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this scaffold for the creation of novel chemical entities.

Structural Anatomy and Electronic Landscape

To comprehend the reactivity of the 2,7-diamino-4H-chromene scaffold, one must first appreciate its structural and electronic features. The molecule is a fusion of a dihydropyran ring and a benzene ring, decorated with key functional groups that dictate its chemical personality.

-

The 2-Amino-3-Carbonitrile Moiety: This is not a simple amine. It exists as an enamine-nitrile system, where the C2-amino group's lone pair of electrons is in conjugation with the π-system of the C2-C3 double bond and the electron-withdrawing nitrile group at C3. This delocalization reduces the basicity of the C2-amino group compared to a typical alkylamine but enhances its nucleophilicity at the C3 position in certain reactions.

-

The C7-Amino Group: This is a classic aromatic amine. The lone pair on the nitrogen atom is delocalized into the benzene ring, making it a powerful ortho- and para-directing activating group for electrophilic aromatic substitution. Its basicity is lower than an aliphatic amine but generally higher than the C2-enamine.

-

The Dihydropyran Ring: The C4 position is a stereocenter and is typically benzylic if the substituent is an aryl group. The C4-H proton can be susceptible to abstraction under oxidative conditions, leading to aromatization. The ether oxygen at position 1 is a weak activating group for the attached benzene ring.

Below is a diagram illustrating the core scaffold with IUPAC numbering to orient the subsequent discussion.

Caption: Core structure of the 2,7-diamino-4H-chromene scaffold.

Synthesis: A Symphony of Controlled Reactivity

The most elegant and common route to the 2-amino-4H-chromene scaffold is the one-pot, three-component reaction (3-MCR). This reaction is a testament to the principles of atom economy and convergent synthesis.[4] The typical reactants are an aldehyde, malononitrile, and a substituted phenol—in our case, 3-aminophenol (or a protected version) to yield the 7-amino functionality.

The reaction proceeds through a domino sequence of classic organic reactions, typically catalyzed by a base. The choice of catalyst is critical; while simple bases like piperidine or diethylamine are effective, modern green chemistry protocols often employ recyclable catalysts or even fruit extracts.[5][6][7]

Plausible Reaction Mechanism

Understanding the mechanism is key to optimizing conditions and predicting outcomes. The process unfolds in a logical cascade:

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the aldehyde and malononitrile. The base deprotonates the highly acidic methylene protons of malononitrile, creating a potent nucleophile that attacks the aldehyde carbonyl. Subsequent dehydration yields a benzylidenemalononitrile intermediate (a dicyano alkene).

-

Michael Addition: The phenol (3-aminophenol) is deprotonated by the base to form a phenoxide ion. This soft nucleophile then attacks the electron-deficient β-carbon of the benzylidenemalononitrile intermediate in a classic Michael 1,4-addition.

-

Intramolecular Cyclization (Annulation): The resulting intermediate now contains all the necessary atoms. An intramolecular cyclization occurs where one of the nitrile groups is attacked by the hydroxyl group of the phenol, followed by tautomerization to yield the final, stable 2-amino-4H-chromene product.

This mechanistic pathway is visualized below.

Caption: Plausible mechanism for the three-component synthesis of 4H-chromenes.

Protocol: One-Pot Synthesis of 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile

This protocol is a representative, self-validating system. Successful synthesis is confirmed by standard analytical techniques (TLC, NMR, MS), ensuring trustworthiness.

Materials:

-

3-Aminophenol (1.0 mmol, 109.1 mg)

-

Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)

-

Malononitrile (1.0 mmol, 66.1 mg)

-

Piperidine (0.1 mmol, 8.5 mg, 10 µL)

-

Ethanol (5 mL)

Workflow Visualization:

Sources

- 1. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organocatalytic Fluorogenic Synthesis of Chromenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 7. researchgate.net [researchgate.net]

Tautomeric Landscapes of 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between readily interconvertible structural isomers, is a cornerstone of modern medicinal chemistry and drug design.[1][2] Molecules capable of tautomerization can exhibit chameleon-like properties, altering their hydrogen bonding patterns, polarity, and shape, which in turn profoundly influences their pharmacokinetic and pharmacodynamic profiles.[2] This guide delves into the intricate tautomeric possibilities of 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry owing to the broad biological activities of related 2-amino-4H-chromene derivatives, including anticancer and antimicrobial properties.[3] While direct, extensive studies on the tautomerism of this specific molecule are not widely published, this guide synthesizes foundational principles of heterocyclic chemistry, spectroscopic data from analogous systems, and computational methodologies to provide a robust framework for its investigation. We will explore the potential tautomeric forms, detail the experimental and computational techniques required for their characterization, and discuss the implications of this structural dynamism for drug development.

Introduction: The Significance of Tautomerism in Heterocyclic Scaffolds

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form the backbone of a vast number of pharmaceuticals.[4] Tautomerism within these rings is a critical consideration, as the predominant form of a molecule can dictate its biological activity.[4][5] Prototropic tautomerism, involving the migration of a proton, is the most common form and can be broadly categorized into annular tautomerism (proton movement within the ring) and side-chain tautomerism (proton exchange between the ring and a substituent).[5]

The 2-amino-4H-chromene core is a privileged scaffold in drug discovery.[3] The presence of an amino group at the 2-position and a nitrile group at the 3-position introduces the potential for a significant imine-enamine tautomerism. Understanding and controlling this equilibrium is paramount, as the different tautomers will present distinct surfaces for protein binding and possess different physicochemical properties, such as solubility and lipophilicity.[2]

Potential Tautomeric Forms of this compound

The primary tautomeric equilibrium expected for this compound is the imine-enamine equilibrium. The generally more stable amino form (an enamine) can interconvert to the imino form through a prototropic shift.

-

2-Amino-4H-chromene (Enamine form): This is the commonly depicted structure, featuring an amino group at the C2 position, which is part of an enamine system (C=C-NH2).

-

2-Imino-2H-chromene (Imine form): In this tautomer, a proton has migrated from the C2-amino group to the C3 carbon, resulting in an exocyclic imine (C=NH) and disrupting the endocyclic double bond of the pyran ring.

The equilibrium between these two forms is influenced by several factors, including the electronic nature of substituents on the chromene ring and the phenyl group, as well as the solvent environment.[1][6]

Sources

- 1. How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects [comptes-rendus.academie-sciences.fr]

- 2. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Explain tautomerism in heterocycles | Filo [askfilo.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. researchgate.net [researchgate.net]

Solubility and stability studies of 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile

An In-depth Technical Guide for the Physicochemical Characterization of 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile

Abstract: The 4H-chromene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] this compound is a promising candidate for further investigation. However, progression from a hit compound to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive, technically detailed framework for conducting critical solubility and stability studies on this molecule. The protocols described herein are grounded in international regulatory standards and best practices in the pharmaceutical industry, designed to generate the robust data required for informed decision-making in a drug development program. We will detail not only the experimental steps but also the scientific rationale underpinning each methodological choice, ensuring a self-validating and scientifically sound approach.

Compound Profile: Initial Characterization

Before embarking on extensive studies, a baseline profile of the target compound is essential. This initial data informs the design of subsequent, more complex experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 111861-39-3 | [2] |

| Molecular Formula | C₁₆H₁₃N₃O | [2][3] |

| Molecular Weight | 263.3 g/mol | [2][3] |

| Appearance | White Solid | [2] |

| Melting Point | 236-237 °C | [2] |

| Predicted LogP | 3.76848 | [2] |

| Polar Surface Area | 85.06 Ų | [2] |

The predicted LogP value of 3.77 suggests that the compound is lipophilic and will likely exhibit low aqueous solubility, a common challenge in drug development that necessitates the rigorous solubility assessment detailed in the next section.

Part I: A Tiered Approach to Solubility Assessment

Solubility is a critical determinant of a drug's absorption and bioavailability. A compound must be in a dissolved state to be absorbed from the gastrointestinal tract or an injection site. Therefore, accurately quantifying solubility in relevant physiological and formulation media is a foundational step. We propose a two-tiered approach, beginning with a high-throughput kinetic assessment followed by a definitive thermodynamic measurement.

Tier 1: Kinetic Solubility Screening

Kinetic solubility provides a rapid assessment of how readily a compound dissolves from a concentrated DMSO stock solution upon dilution in an aqueous buffer. While not a true equilibrium value, it is invaluable for early-stage discovery to flag potential issues and rank compounds.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Buffer Preparation: Prepare a panel of aqueous buffers relevant to physiological conditions:

-

pH 1.2 (Simulated Gastric Fluid, without enzymes)

-

pH 6.8 (Simulated Intestinal Fluid, without enzymes)

-

pH 7.4 (Phosphate-Buffered Saline, PBS)

-

-

Assay Execution:

-

Dispense 98 µL of each buffer into separate wells of a 96-well microplate.

-

Add 2 µL of the 10 mM DMSO stock solution to each well, resulting in a final compound concentration of 200 µM and a DMSO concentration of 2%. Perform this in triplicate.

-

Mix thoroughly and incubate at room temperature (25 °C) for 2 hours, protected from light.

-

-

Analysis: Measure the turbidity of each well using a laser-based nephelometer. The concentration at which precipitation is first observed is recorded as the kinetic solubility.

Causality Behind Choices: The use of pH 1.2, 6.8, and 7.4 mimics the transit of a drug through the gastrointestinal tract and its presence in the bloodstream. Nephelometry is chosen for its speed and sensitivity in detecting fine precipitates, making it ideal for a screening-level assay.

Tier 2: Thermodynamic Solubility (Shake-Flask Method)

The gold standard for solubility determination is the shake-flask method, which measures the concentration of a saturated solution in equilibrium with an excess of solid compound. This provides the true thermodynamic solubility value.

-

Compound Addition: Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of glass vials. The excess solid is crucial to ensure equilibrium is reached.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of each test solvent to the vials. Test solvents should include:

-

Purified Water (Milli-Q or equivalent)

-

pH 1.2, 6.8, and 7.4 buffers

-

Common formulation co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400)

-

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C and 37 °C) for at least 24-48 hours. This extended time is necessary to ensure the system reaches equilibrium.

-

Sample Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect a sample from the supernatant. To remove any remaining undissolved particles, filter the sample through a 0.22 µm PVDF syringe filter.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Section 2.3).

Trustworthiness: This protocol is self-validating because the presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved. The filtration step is critical to ensure only the dissolved compound is measured.

Analytical Quantification: HPLC-UV Method

A robust and validated analytical method is required to quantify the compound concentration in the solubility samples.

-

Instrument: Agilent 1260 Infinity II or equivalent

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: ~270 nm (to be confirmed by UV scan)

-

Injection Volume: 10 µL

-

Standard Curve: Prepare a standard curve from 1 µg/mL to 100 µg/mL from the DMSO stock to ensure accurate quantification.

Data Presentation and Interpretation

The results should be summarized to allow for easy comparison across different conditions.

Table 2: Example Solubility Data Summary for this compound

| Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Water | 25 | ||

| pH 1.2 Buffer | 25 | ||

| pH 6.8 Buffer | 25 | ||

| pH 7.4 Buffer | 25 | ||

| pH 7.4 Buffer | 37 | ||

| Ethanol | 25 | ||

| Propylene Glycol | 25 |

Part II: Comprehensive Stability Profiling

Stability testing is a regulatory requirement that provides critical information on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[4][5] A forced degradation study is the first step, deliberately stressing the compound to identify likely degradation products and establish a stability-indicating analytical method.[6][7]

Forced Degradation (Stress Testing)

The objective of stress testing is to induce degradation, typically in the range of 5-20%.[8] Over-stressing the molecule can lead to secondary degradation products that may not be relevant under normal storage conditions.[7] All studies should include a control sample (compound in solvent, protected from stress) to ensure changes are due to the stress condition.

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent mixture (e.g., Acetonitrile:Water 50:50).

-

Acidic Hydrolysis:

-

Mix the sample solution with 1N HCl.

-

Heat at 60 °C for pre-determined time points (e.g., 2, 4, 8, 24 hours).

-

After incubation, cool the sample and neutralize with an equivalent amount of 1N NaOH.

-

-

Basic Hydrolysis:

-

Mix the sample solution with 1N NaOH.

-

Keep at room temperature for pre-determined time points (e.g., 30 mins, 1, 2, 4 hours).

-

After incubation, neutralize with an equivalent amount of 1N HCl.

-

-

Oxidative Degradation:

-

Mix the sample solution with 3% hydrogen peroxide (H₂O₂).

-

Keep at room temperature for pre-determined time points, protected from light.

-

-

Thermal Degradation (Solid State):

-

Place the solid compound in a controlled temperature oven at a temperature above accelerated testing conditions (e.g., 80 °C).[9]

-

Sample at various time points.

-

-

Photostability:

-

Expose the compound solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[8]

-

A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

-

Analysis: All stressed samples are diluted and analyzed by a stability-indicating HPLC-UV/MS method to determine the percentage of the parent compound remaining and to profile any degradation products formed.

Development of a Stability-Indicating Analytical Method

A critical outcome of forced degradation is the development of a stability-indicating method (SIM). This is an analytical procedure that can accurately quantify the decrease in the amount of the active compound and separate it from its degradation products without interference.

-

Methodology: A reverse-phase HPLC method, often with gradient elution, is developed. The stressed samples are pooled and injected to ensure the method can separate all generated degradation peaks from the parent peak.

-

Peak Purity Analysis: A photodiode array (PDA) detector is used to assess the peak purity of the parent compound in all stressed samples. Mass spectrometry (LC-MS) is used to identify the mass of the degradation products, providing clues to their structure.

Data Presentation and Interpretation

Results from the forced degradation study should be clearly tabulated.

Table 3: Example Forced Degradation Data Summary

| Stress Condition | Duration/Temp | % Assay of Parent Compound | No. of Degradants | Observations |

| Control (Unstressed) | 24 h / RT | 100.0 | 0 | Clear, colorless solution |

| 1N HCl | 24 h / 60°C | 85.2 | 2 | Major degradant at RRT 0.8 |

| 1N NaOH | 4 h / RT | 78.9 | 1 | Significant degradation |

| 3% H₂O₂ | 24 h / RT | 92.5 | 1 | Minor degradation |

| Thermal (Solid) | 7 days / 80°C | 99.1 | 0 | Compound is heat stable |

| Photolytic (Solution) | ICH Q1B | 90.3 | 2 | Slight yellowing of solution |

Conclusion

This guide outlines a robust, industry-standard framework for the essential investigation of the solubility and stability of this compound. By systematically executing these protocols, researchers and drug developers can generate the high-quality, reliable data necessary to understand the compound's liabilities, guide formulation development, establish appropriate storage conditions, and confidently advance the molecule through the drug development pipeline. The successful completion of these studies is a non-negotiable prerequisite for any further preclinical or clinical evaluation.

References

-

Forced Degradation Study in Pharmaceutical Stability . Pharmaguideline. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review . National Institutes of Health (NIH). [Link]

-

Forced Degradation Studies . Creative Biolabs. [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing . LUMINATA. (2022-04-18). [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. [Link]

-

Ich Guidelines For Stability Testing of New Drug Substance and Drug Products . Scribd. [Link]

-

Q1A(R2) Guideline . International Council for Harmonisation (ICH). [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline . European Medicines Agency (EMA). (2003-08-01). [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products . European Medicines Agency (EMA). (2025-04-30). [Link]

-

ICH STABILITY TESTING GUIDELINES . SNS Courseware. [Link]

-

Yields of 2‐amino‐7‐hydroxy‐4‐phenyl‐4H‐chromene‐3‐carbonitrile using... . ResearchGate. [Link]

-

2-Amino-4-phenyl-4h-chromene-3-carbonitrile | C16H12N2O | CID 14168963 . PubChem. [Link]

-

This compound . SpectraBase. [Link]

-

2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents . National Institutes of Health (NIH). [Link]

Sources

- 1. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. database.ich.org [database.ich.org]

- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. snscourseware.org [snscourseware.org]

Methodological & Application

One-pot synthesis of 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile.

An Application Note for the Efficient One-Pot Synthesis of 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the one-pot, three-component synthesis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. The 4H-chromene core is prevalent in a wide array of bioactive molecules, exhibiting pharmacological properties that include anticancer, anti-inflammatory, and antimicrobial activities[1][2]. This protocol leverages the principles of green chemistry through a multi-component reaction (MCR) strategy, which enhances efficiency, minimizes waste, and simplifies the synthetic procedure by combining multiple operational steps without isolating intermediates[3][4]. We present a detailed, validated protocol, an in-depth mechanistic explanation, and practical insights for researchers in organic synthesis and drug development.

Introduction and Scientific Rationale

The synthesis of complex molecular architectures from simple, readily available precursors in a single operation is a cornerstone of modern organic chemistry. Multi-component reactions (MCRs) are powerful tools for achieving this, offering significant advantages in terms of atom economy, reduced reaction times, and operational simplicity[4][5]. The 4H-chromene framework is a privileged scaffold in drug discovery, with derivatives showing promise as apoptosis inducers and inhibitors of cell proliferation[1][6][7].

The target molecule, this compound, is synthesized via a domino reaction involving benzaldehyde, malononitrile, and 3-aminophenol. This approach is highly efficient and avoids the need for protecting groups or the isolation of intermediates, making it an attractive method for building libraries of structurally diverse compounds for biological screening.

Causality of Experimental Design: The "Why" Behind the "How"

-

Choice of Reactants:

-

3-Aminophenol: This reactant serves as the backbone of the chromene ring system. The hydroxyl group participates in the crucial intramolecular cyclization, while the amino group at the C-7 position is a key functional handle for potential downstream modifications and is integral to the molecule's biological activity profile.

-

Benzaldehyde: This aromatic aldehyde introduces the phenyl group at the C-4 position of the chromene ring, a common feature in many bioactive chromene derivatives.

-

Malononitrile: This active methylene compound is essential for the formation of the pyran ring. One of its nitrile groups is ultimately converted into the C-2 amino group of the final product, while the other remains as the C-3 carbonitrile.

-

-

Solvent Selection (Ethanol): Ethanol is chosen as the reaction medium due to its excellent ability to dissolve the reactants, its relatively low toxicity, and its environmentally benign nature. Furthermore, its boiling point is suitable for reactions requiring moderate heating to proceed at an optimal rate. Catalyst-free synthesis using ethanol at room temperature has also been reported for similar chromene derivatives[5].

-

Catalyst Rationale (Basic Catalysis): The reaction is efficiently catalyzed by a base. A catalyst like piperidine or sodium carbonate deprotonates the active methylene group of malononitrile and the hydroxyl group of 3-aminophenol, activating them for nucleophilic attack and facilitating the key bond-forming steps of the reaction sequence[2][8]. Greener catalytic systems, such as pyridine-2-carboxylic acid, have also proven effective by exhibiting dual acid-base behavior to drive the reaction[9][10].

Reaction Mechanism and Pathway

The one-pot synthesis proceeds through a well-established domino reaction sequence involving three key stages. The proposed mechanism is initiated by the base catalyst, which facilitates each step.

-

Knoevenagel Condensation: The reaction begins with the base-catalyzed condensation of benzaldehyde and malononitrile. The base abstracts a proton from the active methylene carbon of malononitrile, generating a carbanion that attacks the carbonyl carbon of benzaldehyde. Subsequent dehydration yields the benzylidenemalononitrile intermediate (a Knoevenagel adduct).

-

Michael Addition: The catalyst then deprotonates the hydroxyl group of 3-aminophenol to form a phenoxide ion. This potent nucleophile attacks the electron-deficient β-carbon of the benzylidenemalononitrile intermediate in a conjugate or Michael addition reaction.

-

Intramolecular Cyclization & Tautomerization: The resulting intermediate undergoes an intramolecular cyclization (Thorpe-Ziegler reaction), where the amino group attacks one of the nitrile carbons. This is followed by tautomerization to yield the stable aromatic this compound product.

Visualizing the Synthesis Workflow

The following diagram illustrates the streamlined process of the one-pot synthesis.

Caption: One-pot synthesis workflow.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear steps for synthesis, purification, and characterization.

Materials and Reagents